3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a trifluoromethoxy group, a sulfonamide group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzene sulfonyl chloride with 2-(trifluoromethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that require para-aminobenzoic acid for folic acid synthesis. This inhibition disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
2-(trifluoromethyl)benzenesulfonamide: Similar in structure but lacks the methyl group and the trifluoromethoxy group.
(trifluoromethoxy)benzene: Contains the trifluoromethoxy group but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic
Properties
Molecular Formula |
C10H12F3NO3S |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
3-methyl-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H12F3NO3S/c1-8-3-2-4-9(7-8)18(15,16)14-5-6-17-10(11,12)13/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
MSUMVHPIVVJORX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC(F)(F)F |
Origin of Product |
United States |
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